5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNNGABUQYBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for 5 Bromo 2 Hydroxy Nicotinic Acid Tert Butyl Ester
Retrosynthetic Analysis and Key Disconnections of the Molecular Structure
A retrosynthetic analysis of the target molecule, 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester, reveals a straightforward and logical pathway for its synthesis. The primary disconnections are identified at the ester linkage and the carbon-bromine bond.
The first disconnection breaks the ester bond, a common functional group transformation. This leads back to two simpler precursors: 5-bromo-2-hydroxynicotinic acid and tert-butanol (B103910) (or a related tert-butylating agent). This step is strategically sound as the carboxylic acid is the direct product of the preceding bromination step.
The second key disconnection targets the C-Br bond on the pyridine (B92270) ring. This bond is formed via an electrophilic aromatic substitution reaction. Removing the bromine atom retrosynthetically reveals the key starting material for the bromination step: 2-hydroxynicotinic acid. This commercially available or readily synthesized compound serves as the foundational building block for the entire synthetic sequence. This analysis establishes a linear synthetic route beginning with the preparation or acquisition of 2-hydroxynicotinic acid.
**2.2. Synthesis of Key Precursors and Intermediates
The successful synthesis of the target ester relies on the efficient preparation of its key precursors, namely 2-hydroxynicotinic acid and its subsequent brominated derivative.
2-Hydroxynicotinic acid, a crucial starting material, can be prepared through various methods. One common laboratory-scale synthesis involves the hydrolysis of 3-cyano-2-pyridone. prepchem.com In this procedure, a solution of 3-cyano-2-pyridone is heated with a mixture of potassium hydroxide (B78521), ethylene (B1197577) glycol, and water at temperatures between 150-160°C for approximately 15 minutes. prepchem.com The reaction mixture is then poured into ice water and acidified to a pH of about 3, which causes the 2-hydroxynicotinic acid to precipitate out of the solution. prepchem.com The solid product is then collected by filtration and dried. prepchem.com
Alternative routes described in patent literature include the reaction of nicotinic acid N-oxide derivatives with an organic base in the presence of phosphorus oxytrichloride to produce the desired 2-hydroxynicotinic acid derivative in a single step with high yield. google.com Other methods involve the hydrolysis of 2-chloronicotinonitrile with concentrated hydrochloric acid or the hydrolysis of 2-chloro-3-trichloromethylpyridine in the presence of sulfuric acid. google.com
The introduction of the bromine atom onto the 2-hydroxynicotinic acid backbone is achieved through electrophilic aromatic substitution. The hydroxyl group at the 2-position (in tautomeric equilibrium with the 2-pyridone form) activates the pyridine ring, directing the incoming electrophile to specific positions.
The bromination of 2-hydroxynicotinic acid can be accomplished using molecular bromine. thieme-connect.com A published procedure involves the use of bromine in a solution of acetic acid and sodium acetate (B1210297). thieme-connect.com In this reaction, benzene (B151609) is attacked by an electrophile, leading to the substitution of a hydrogen atom. lumenlearning.com While elemental halogens like bromine are not typically electrophilic enough to break the aromaticity of benzene rings on their own, a catalyst is often used to activate the halogen. lumenlearning.com However, in the case of the highly functionalized and activated 2-hydroxynicotinic acid, the reaction can proceed. While this method does produce the desired 5-bromo derivative, the yields can be modest (around 63–67%), and it requires handling hazardous elemental bromine at temperatures above ambient. thieme-connect.com
For safer, more reproducible, and higher-yielding large-scale preparations, an improved procedure utilizes sodium hypobromite (B1234621) generated in situ. thieme-connect.comresearcher.life This method avoids the direct handling of hazardous elemental bromine. thieme-connect.com The sodium hypobromite is conveniently generated from sodium bromide and commercial bleach (sodium hypochlorite (B82951) solution) under weakly basic conditions (pH 10-11). researcher.life
In a typical procedure, the 2-hydroxynicotinic acid is dissolved in aqueous sodium hydroxide and cooled. The sodium hypobromite solution, prepared separately by mixing sodium bromide and bleach at 10–15°C, is then added. This method consistently provides high yields of pure 5-bromo-2-hydroxynicotinic acid. researcher.life Careful execution of this protocol can result in yields of approximately 79% with product purity exceeding 99% after recrystallization. thieme-connect.com This procedure represents a significant improvement over methods using elemental bromine, which often suffer from variable yields and the formation of byproducts like 3,5-dibromo-2(1H)-pyridone. thieme-connect.com
| Method | Brominating Agent | Solvent/Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|
| Classical Method | Bromine (Br₂) | Acetic Acid/Sodium Acetate | 63–67% thieme-connect.com | Good thieme-connect.com | Established procedure | Handles hazardous Br₂; modest yield thieme-connect.com |
| Hypobromite Method | Sodium Hypobromite (from NaBr/Bleach) | Aqueous NaOH | ~79% thieme-connect.com | >99% thieme-connect.com | Safer (avoids Br₂); high yield and purity; reproducible thieme-connect.com | Requires careful control of pH and temperature |
The electrophilic bromination of 2-hydroxynicotinic acid shows a high degree of regioselectivity, yielding the 5-bromo isomer as the predominant product. This selectivity is governed by the electronic effects of the substituents on the pyridine ring. The 2-hydroxy group (or its 2-pyridone tautomer) is a strong activating group that directs electrophilic attack to the positions ortho and para to it.
In the pyridine ring of 2-hydroxynicotinic acid, the positions ortho (C3) and para (C5) to the hydroxyl group are activated. The carboxyl group at C3 is a deactivating group, which disfavors substitution at the adjacent C4 position. Therefore, the incoming electrophile (bromine) is preferentially directed to the C5 position, which is para to the activating hydroxyl group and meta to the deactivating carboxyl group. This results in the highly regioselective formation of 5-bromo-2-hydroxynicotinic acid.
The final step to obtain the title compound, this compound, involves the esterification of the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid. This can be achieved through standard esterification procedures, such as reacting the acid with a tert-butylating agent like N,N'-di-tert-butyl-O-methylisourea or via a Claisen condensation of tert-butyl acetate with a corresponding methyl ester precursor. orgsyn.org
Synthesis of Key Precursors and Intermediates
Introduction of the tert-Butyl Ester Group
The incorporation of a tert-butyl ester is a critical step in the synthesis of the target compound. This functional group often serves as a protecting group for the carboxylic acid, preventing its participation in subsequent reactions and allowing for selective transformations at other positions of the molecule. The sterically hindered nature of the tert-butyl group necessitates specific esterification methods.
Direct Esterification Approaches
Direct esterification of a carboxylic acid with tert-butanol is a common strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, is a classic method. However, due to the propensity of tert-butanol to undergo elimination to form isobutylene (B52900) under strongly acidic conditions and high temperatures, milder conditions are often preferred.
Alternative catalysts and reagents have been developed to facilitate this transformation under more benign conditions. For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) provides an efficient method for the tert-butylation of carboxylic acids. This method proceeds through the formation of a mixed anhydride (B1165640), which is then attacked by tert-butanol generated in situ or added to the reaction mixture.
Another approach involves the use of tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong acid such as bis(trifluoromethanesulfonyl)imide (Tf₂NH). This method has been shown to be effective for a variety of carboxylic acids.
| Method | Reagents | Catalyst | General Conditions |
| Fischer-Speier Esterification | 5-Bromo-2-hydroxy-nicotinic acid, tert-Butanol | Strong acid (e.g., H₂SO₄, TsOH) | Elevated temperature, excess alcohol |
| Di-tert-butyl dicarbonate method | 5-Bromo-2-hydroxy-nicotinic acid, (Boc)₂O | DMAP | Room temperature, inert solvent |
| tert-Butyl Acetate Method | 5-Bromo-2-hydroxy-nicotinic acid, tert-Butyl acetate | Tf₂NH | Mild heating |
Coupling Procedures for tert-Butyl Ester Formation
Coupling agents are widely employed to facilitate the formation of esters, particularly when direct esterification is challenging. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a catalyst like DMAP. The reaction proceeds through an O-acylisourea intermediate, which then reacts with tert-butanol to form the desired ester. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.
| Coupling Reagent | Additive | Typical Solvent | General Reaction Conditions |
| DCC or EDC | DMAP | Dichloromethane, DMF | Room temperature |
| DCC or EDC | HOBt, DMAP | Dichloromethane, DMF | Room temperature |
Overall Synthetic Routes and Sequential Transformations
The synthesis of this compound can be approached through various strategic sequences, starting from readily available commercial materials.
Multi-Step Synthesis Strategies from Commercial Feedstocks
A plausible multi-step synthesis could commence from a simpler pyridine derivative, such as 2-aminopyridine. The synthesis would involve a sequence of reactions to introduce the required substituents at the correct positions.
A hypothetical synthetic sequence could be:
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.
Hydroxylation/Diazotization: Conversion of the amino group at the 2-position to a hydroxyl group, often via a diazonium salt intermediate.
Carboxylation: Introduction of the carboxylic acid group at the 3-position. This can be a challenging transformation and may require specific reagents and conditions.
Esterification: Protection of the carboxylic acid as a tert-butyl ester using one of the methods described in section 2.2.3.
The order of these steps is crucial to avoid unwanted side reactions and to ensure regioselectivity.
One-Pot and Cascade Reaction Approaches
To improve efficiency and reduce the number of purification steps, one-pot or cascade reactions are highly desirable. While specific one-pot syntheses for this compound are not widely reported in the literature, the principles of tandem reactions could be applied. For instance, a process could be envisioned where the formation of the substituted nicotinic acid is immediately followed by in-situ esterification without isolation of the intermediate acid.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthesis. Key factors that influence the yield and selectivity of the esterification and other synthetic steps include:
Choice of Reagents and Catalysts: The selection of the esterification method (e.g., Boc₂O/DMAP vs. EDC/HOBt) and the specific catalyst can significantly impact the reaction outcome.
Reaction Temperature: Temperature control is crucial to balance reaction rate with the prevention of side reactions, such as the decomposition of thermally sensitive intermediates or the elimination of the tert-butyl group.
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction kinetics.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion while minimizing the formation of byproducts.
Stoichiometry of Reagents: The molar ratios of the carboxylic acid, tert-butylating agent, coupling agents, and catalysts need to be carefully controlled to maximize the yield of the desired product.
Systematic studies, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions.
| Parameter | Factors to Consider | Potential Impact on Yield and Selectivity |
| Reagents | Type of esterification agent (e.g., tert-butanol, (Boc)₂O), coupling agent (e.g., DCC, EDC) | Affects reaction mechanism, rate, and byproduct formation. |
| Catalyst | Type of acid or base catalyst (e.g., H₂SO₄, DMAP), catalyst loading | Influences reaction rate and can affect the stability of reactants and products. |
| Temperature | Reaction temperature | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |
| Solvent | Polarity, boiling point, and ability to dissolve reactants | Can affect reaction kinetics and the ease of product isolation. |
| Time | Duration of the reaction | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. |
By carefully considering and optimizing these synthetic strategies and reaction parameters, the efficient and selective synthesis of this compound can be achieved.
Green Chemistry and Sustainable Synthetic Routes for Pyridine Derivatives
The synthesis of pyridine derivatives, a cornerstone of pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. ijarsct.co.innih.gov In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into the development of new synthetic pathways for these vital heterocyclic compounds. ijarsct.co.in Key strategies include the use of alternative energy sources like microwave irradiation, solvent-free reaction conditions, biocatalysis, and the development of eco-friendly reagents and catalysts. researchgate.netresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijarsct.co.inroyalsocietypublishing.org This technology has been successfully applied to several classical pyridine syntheses. For instance, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient creation of tri- and tetrasubstituted pyridines in as little as 10–20 minutes, a significant improvement over traditional two-step processes that require high temperatures. organic-chemistry.org Similarly, the Hantzsch dihydropyridine (B1217469) synthesis can be effectively performed in a microwave flow reactor, which facilitates continuous processing and scalability. beilstein-journals.org The benefits of this approach are particularly evident in multicomponent reactions, where microwave irradiation in benign solvents like ethanol (B145695) can produce novel pyridine derivatives in excellent yields (82%–94%) within minutes. acs.orgnih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis
| Reaction Type | Method | Reaction Time | Yield (%) | Source(s) |
|---|---|---|---|---|
| Bohlmann-Rahtz Synthesis | Microwave Irradiation | 10-20 minutes | Up to 98% | organic-chemistry.org |
| Bohlmann-Rahtz Synthesis | Conventional Heating (sealed tube) | Several hours | Lower than microwave | organic-chemistry.org |
| Multicomponent Synthesis of Pyridines | Microwave Irradiation | 2-7 minutes | 82-94% | acs.orgnih.gov |
| Multicomponent Synthesis of Pyridines | Conventional Heating | Not specified | Lower than microwave | nih.gov |
| Synthesis of Pyridine Glycosides | Microwave (Solvent-free) | 8-10 minutes | High | nih.govtandfonline.com |
Solvent-Free and Catalyst-Driven Reactions
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce environmental impact, simplify work-up procedures, and can lower costs. researchgate.net The Kroehnke synthesis of 2,4,6-triarylpyridines, for example, has been efficiently performed by reacting chalcones with ammonium (B1175870) acetate under solvent-free conditions, affording excellent yields. researchgate.net
The use of reusable and environmentally benign catalysts is another key strategy. Wells-Dawson heteropolyacids have been employed as effective, recyclable catalysts in Hantzsch-like multicomponent reactions to produce functionalized pyridines under solvent-free conditions at 80 °C, with yields reaching up to 99%. conicet.gov.ar Similarly, novel nanocatalysts are being developed to facilitate pyridine synthesis in aqueous media or under solvent-free conditions, offering high yields, short reaction times, and the ability to be reused multiple times without significant loss of activity. researchgate.net
Biocatalytic and Biosynthetic Pathways
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, aqueous conditions, presenting a sustainable alternative to classical chemical routes. rsc.org A notable example is the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. This biocatalytic process avoids the need for strong oxidizing and reducing agents required in traditional multi-step chemical methods. rsc.orgrsc.org
The synthesis of nicotinic acid, the parent compound of the target molecule's core structure, has also been a focus of green innovation. Enzymatic synthesis using microbial hydrolytic enzymes, such as nitrilase from Rhodococcus rhodochrous J1 or recombinant E. coli, can convert 3-cyanopyridine (B1664610) into nicotinic acid with nearly 100% yield. frontiersin.orgmdpi.com This bioconversion circumvents the harsh conditions, toxic byproducts (e.g., NOx), and low atom economy associated with traditional chemical oxidation of picolines with reagents like nitric acid. nih.govfrontiersin.org Research in this area is focused on developing robust immobilized enzymes for use in continuous flow bioreactors, enhancing productivity for industrial applications. mdpi.comukri.org
Alternative Reagents and Electrochemical Methods
Developing safer, more sustainable reagents is crucial for greening pyridine synthesis. The bromination of pyridines, a key step for producing compounds like 5-Bromo-2-hydroxy-nicotinic acid, traditionally uses molecular bromine, which is highly toxic and corrosive. acs.orgnih.gov Greener alternatives include the in-situ generation of brominating agents like HOBr from bromide/bromate mixtures, which avoids the handling of liquid bromine and improves atom efficiency. rsc.orgresearchgate.net Furthermore, electrochemical methods offer a promising alternative. A catalyst- and oxidant-free electrochemical protocol has been developed for the regioselective meta-bromination of pyridine derivatives using inexpensive and safe bromine salts at room temperature. acs.org
Table 2: Overview of Green Chemistry Approaches for Pyridine Derivative Synthesis
| Approach | Key Advantages | Example Application | Source(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | One-pot Bohlmann-Rahtz synthesis; Hantzsch reaction. | organic-chemistry.orgbeilstein-journals.orgacs.org |
| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. | Kroehnke synthesis of 2,4,6-triarylpyridines. | researchgate.netconicet.gov.ar |
| Biocatalysis | High selectivity, mild reaction conditions (aqueous, ambient temp/pressure), biodegradable catalysts. | Synthesis of 2,6-bis(hydroxymethyl)pyridine; production of nicotinic acid from 3-cyanopyridine. | rsc.orgrsc.orgfrontiersin.orgmdpi.com |
| Eco-Friendly Reagents | Reduced toxicity and hazard, improved atom economy, use of renewable feedstocks. | In-situ generation of brominating agents from bromide/bromate to replace Br2. | rsc.orgresearchgate.net |
| Electrochemical Synthesis | Avoids harsh chemical oxidants/catalysts, mild conditions. | Regioselective meta-bromination of pyridines. | acs.org |
Applications As a Building Block in Advanced Organic Synthesis Research
Precursor for Diversified Heterocyclic Systems and Scaffolds
The strategic placement of reactive sites on the pyridine (B92270) ring of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester makes it an invaluable precursor for the synthesis of a wide array of diversified heterocyclic systems and scaffolds. The bromo and hydroxyl functionalities serve as handles for various cyclization and functionalization reactions, enabling the construction of fused ring systems with potential biological and material science applications.
One notable application involves the synthesis of furo[2,3-b]pyridines, a class of heterocyclic compounds of growing interest in medicinal chemistry. While not a direct example using the title compound, a similar strategy employing a tert-butyl ester on a dichloronicotinic acid highlights the utility of the tert-butyl group in facilitating clean hydrolysis and decarboxylation steps under acidic conditions with trifluoroacetic acid (TFA). nih.gov This approach, which proceeds in high yield and is amenable to large-scale synthesis, underscores the potential of this compound in similar synthetic routes to afford functionalized furo[2,3-b]pyridine (B1315467) cores for structure-activity relationship (SAR) studies. nih.gov The bromine atom at the 5-position offers a convenient site for further elaboration through cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of a library of novel heterocyclic compounds.
Intermediate in the Synthesis of Complex Molecules and Advanced Chemical Materials
The presence of a bromo-substituted aromatic ring makes this compound an ideal intermediate for the synthesis of complex molecules and advanced chemical materials through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for the formation of carbon-carbon bonds.
The bromine atom on the pyridine ring can readily participate in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with an organoboron reagent (in the case of Suzuki coupling) or reaction with an alkene (in the case of Heck coupling), followed by reductive elimination, leads to the formation of a new carbon-carbon bond at the 5-position of the pyridine ring. The tert-butyl ester group is generally stable under these reaction conditions, allowing for the selective functionalization of the C-Br bond. This methodology provides access to a wide range of substituted nicotinic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Furthermore, the strategic use of such intermediates is crucial in the total synthesis of complex natural products. While a direct application of the title compound is not explicitly detailed in the provided search results, the synthesis of advanced intermediates for natural products like the mitomycins often relies on the regioselective functionalization of highly substituted aromatic cores. nih.gov The functionalities present in this compound make it a promising candidate for such synthetic endeavors, where precise control over substitution patterns is paramount.
Utilization in Ligand Development for Catalysis Research
The pyridine nitrogen and the hydroxyl group of this compound provide ideal coordination sites for metal ions, making it a valuable precursor for the development of novel ligands for catalysis research. Modification of the core structure, often through cross-coupling reactions at the bromine position, allows for the synthesis of a diverse range of bidentate and tridentate ligands.
For instance, palladium complexes bearing indolyl-NNN-type ligands have demonstrated catalytic activity in Suzuki reactions. mdpi.com The synthesis of such ligands often involves the coupling of bromo-substituted heterocyclic precursors. This compound can serve as a starting material for the synthesis of novel pyridyl-containing ligands. The resulting ligands can then be complexed with various transition metals, such as palladium, rhodium, or platinum, to generate catalysts with tailored electronic and steric properties. nih.govcurtin.edu.au The design of these ligands plays a crucial role in influencing the efficiency, selectivity, and substrate scope of catalytic transformations. nih.gov
Role in the Construction of Functional Organic Materials and Polymers
The development of functional organic materials and polymers with specific electronic and optical properties is a rapidly advancing field. The rigid, aromatic structure of the pyridine ring, combined with the potential for extensive functionalization, makes this compound an attractive building block for the construction of such materials.
Through polymerization reactions, typically involving palladium-catalyzed cross-coupling of the bromo-substituted position, this monomer can be incorporated into conjugated polymer chains. The electronic properties of the resulting polymers can be tuned by introducing different co-monomers and by modifying the substituents on the pyridine ring. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tert-butyl ester group can also be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, which can be used to further modify the polymer's properties or to interface with other materials.
Probe Molecule for Reaction Mechanism Elucidation and Method Development
The well-defined structure and predictable reactivity of this compound make it a suitable probe molecule for elucidating reaction mechanisms and developing new synthetic methodologies. The presence of multiple reactive sites allows for the systematic investigation of the factors that control selectivity and reactivity in various chemical transformations.
For example, in the context of palladium-catalyzed cross-coupling reactions, this compound can be used to study the kinetics and mechanism of oxidative addition, transmetalation, and reductive elimination. rsc.org By systematically varying the reaction conditions, such as the catalyst, ligand, base, and solvent, and monitoring the reaction progress, valuable insights into the catalytic cycle can be gained. The distinct NMR signals of the pyridine protons and the tert-butyl group facilitate the tracking of starting material consumption and product formation. Such studies are essential for optimizing existing catalytic systems and for the rational design of new and more efficient catalysts.
Advanced Spectroscopic and Analytical Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester, offering detailed insights into its atomic framework.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of the molecule. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the tert-butyl group, and a broad signal for the hydroxyl proton, which may exchange with solvent. The tert-butyl group will appear as a sharp singlet, integrating to nine protons, due to the absence of adjacent protons for coupling. The two aromatic protons will appear as doublets due to coupling with each other.
While specific experimental data for this compound is not widely published, theoretical chemical shifts can be predicted based on established substituent effects on the pyridine ring.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz) | ||
|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
| H-4 | ~8.25 | d |
| H-6 | ~8.05 | d |
| -C(CH₃)₃ | ~1.55 | s |
| -OH | ~12.0 | br s |
| Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz) | |
|---|---|
| Carbon Assignment | Predicted δ (ppm) |
| C-2 | ~162.0 |
| C-3 | ~110.0 |
| C-4 | ~145.0 |
| C-5 | ~108.0 |
| C-6 | ~142.0 |
| C=O | ~165.0 |
| -C(CH₃)₃ | ~82.0 |
| -C(CH₃)₃ | ~28.0 |
Note: Predicted values are estimations and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. An HSQC spectrum would correlate the ¹H signal at ~8.25 ppm to the ¹³C signal of C-4, the ¹H signal at ~8.05 ppm to C-6, and the ¹H singlet at ~1.55 ppm to the methyl carbons of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting molecular fragments. Key expected correlations would include:
The H-4 proton to carbons C-2, C-3, C-5, and C-6.
The H-6 proton to carbons C-2, C-4, and C-5.
The tert-butyl protons to the quaternary carbon of the tert-butyl group and, importantly, to the ester carbonyl carbon (C=O), confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. While less critical for this planar aromatic structure, a NOESY spectrum could show a correlation between the H-4 proton and the tert-butyl group protons if there is a preferred conformation where they are spatially close.
The 2-hydroxypyridine (B17775) moiety of the title compound can exist in equilibrium with its tautomeric pyridin-2-one form. This keto-enol tautomerism is a well-studied phenomenon in related structures. The equilibrium can be influenced by factors such as solvent polarity and temperature.
Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide significant insight into this tautomeric equilibrium. If the rate of interconversion between the two tautomers is within the NMR timescale, changes in the spectra can be observed as the temperature is varied. At low temperatures, where the exchange is slow, separate signals for each tautomer might be resolved. As the temperature increases, the exchange rate increases, leading to broadening of the signals, which eventually coalesce into a single, averaged signal at the fast-exchange limit. Analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic parameters (ΔH°, ΔS°) and the activation energy (Ea) of the tautomerization process.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to investigate the electronic structure and energetics of related compounds such as 5-Bromonicotinic acid (5BNA) nih.gov. For 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester, similar calculations would be performed using a basis set like 6-311++G(d,p) to optimize the molecular geometry and determine key electronic parameters nih.gov.
These calculations provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The presence of the electron-withdrawing bromine atom and the tert-butyl ester group significantly influences the electronic properties of the nicotinic acid core nih.gov. The calculated dipole moment, polarizability, and hyperpolarizability can predict the molecule's behavior in electric fields and its potential for non-linear optical applications nih.gov.
Table 1: Calculated Electronic Properties of 5-Bromonicotinic Acid (as a proxy)
| Property | Value |
| Dipole Moment (μ) | 0.68666 D (gas phase) |
| Polarizability (α) | 16.54292 × 10⁻²⁴ esu (gas phase) |
| First Hyperpolarizability (β) | 2499.598978 × 10⁻³³ esu (gas phase) |
Data for 5-Bromonicotinic acid from a DFT study, which serves as an estimate for the tert-butyl ester derivative. nih.gov
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
DFT studies are instrumental in understanding the reactivity of this compound. By analyzing the Fukui functions and the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), regions of the molecule susceptible to electrophilic and nucleophilic attack can be identified nih.gov.
For the related 5-Bromonicotinic acid, the HOMO is primarily located on the bromine atom and the pyridine (B92270) ring, while the LUMO is distributed over the carboxylic acid group and the ring. This suggests that the bromine atom can act as a site for electrophilic substitution, and the carboxylic acid region is prone to nucleophilic attack nih.gov. Similar patterns would be expected for the tert-butyl ester, with the ester group also influencing the reactivity. These computational insights are crucial for predicting reaction mechanisms and designing synthetic routes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Furthermore, MD simulations can be used to study how the molecule interacts with solvents and other molecules. Hirshfeld surface analysis, a tool often used in conjunction with crystallographic data and DFT calculations, can visualize and quantify intermolecular contacts. For the parent 5-Bromonicotinic acid, Hirshfeld analysis has revealed the nature and extent of hydrogen bonding and other non-covalent interactions within the crystal structure nih.gov.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters for this compound. DFT calculations can be used to simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes nih.gov.
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption spectra nih.gov. The calculated absorption maxima can help in understanding the electronic structure and the effect of substituents on the chromophore. For Nuclear Magnetic Resonance (NMR) spectroscopy, computational models can predict the chemical shifts of ¹H and ¹³C nuclei, which is invaluable for structure elucidation and confirmation.
Table 2: Predicted Spectroscopic Data (Conceptual)
| Spectroscopy | Predicted Parameters |
| IR | Vibrational frequencies for C=O, O-H, C-Br, and aromatic C-H stretches. |
| UV-Vis | λmax corresponding to π-π* and n-π* transitions. |
| ¹H NMR | Chemical shifts for aromatic protons and tert-butyl protons. |
| ¹³C NMR | Chemical shifts for carbonyl carbon, aromatic carbons, and tert-butyl carbons. |
Analysis of Tautomeric Equilibria and Intramolecular Hydrogen Bonding
The "2-hydroxy" substituent on the nicotinic acid ring of this compound can exist in tautomeric equilibrium with its 2-pyridone form. Quantum chemical calculations are essential to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, the position of the equilibrium can be predicted.
Furthermore, these calculations can elucidate the nature and strength of any intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the hydroxyl group (or the N-H of the pyridone) and the carbonyl oxygen of the tert-butyl ester group. The analysis of the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength of these interactions nih.gov.
Computational Design of Novel Derivatives and Analogues
The computational insights gained from studies on this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By modifying the substituents on the pyridine ring or altering the ester group, it is possible to modulate the electronic, steric, and pharmacokinetic properties of the molecule.
For example, replacing the bromine atom with other halogens or electron-donating/withdrawing groups can fine-tune the reactivity and biological activity. Computational screening of a virtual library of analogues can identify candidates with improved characteristics, such as enhanced binding affinity to a biological target or better metabolic stability. This approach accelerates the drug discovery process and reduces the need for extensive experimental synthesis and testing mdpi.com.
Derivatives, Analogues, and Structure Reactivity Relationships Srr in Chemical Systems
Systematic Modification of the Bromine Substituent
The bromine atom at the 5-position is a versatile handle for a wide array of chemical transformations, serving as a key site for introducing structural diversity.
The substitution of bromine with other halogens can significantly impact the electronic properties of the pyridine (B92270) ring, influencing its reactivity and intermolecular interactions. The synthesis of these analogues can be achieved through various halogenation strategies.
Chloro-analogue : The corresponding tert-butyl 5-chloro-2-hydroxynicotinate is a known compound, accessible through synthetic routes likely involving the chlorination of the parent 2-hydroxynicotinic acid or its ester. The higher electronegativity of chlorine compared to bromine results in a more electron-deficient pyridine ring.
Iodo-analogue : An iodo-analogue can be prepared via methods such as electrophilic iodination of an activated precursor or through a Sandmeyer-type reaction on a corresponding amino derivative. The C-I bond is weaker and more reactive than the C-Br bond, making it an excellent substrate for cross-coupling reactions, often proceeding under milder conditions.
Fluoro-analogue : The introduction of fluorine is more challenging but can be accomplished using specialized fluorinating agents (e.g., Selectfluor) on an appropriate precursor or via nucleophilic aromatic substitution (SNAr) on a derivative with a suitable leaving group at the 5-position. A patented process involving elemental fluorine for the direct hydroxylation of pyridine rings also highlights advanced fluorination techniques that could potentially be adapted. The high electronegativity of fluorine dramatically alters the molecule's electronic profile and can enhance metabolic stability and binding affinity in biological systems.
The reactivity of these halogenated derivatives in subsequent reactions, particularly in metal-catalyzed cross-couplings, follows the general trend I > Br > Cl, with fluoro derivatives being largely unreactive as leaving groups.
The carbon-bromine bond is ideally suited for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These methods offer a powerful platform for creating a diverse library of analogues.
Suzuki-Miyaura Coupling : This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromo-substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a robust and widely used method for creating biaryl structures.
Stille Coupling : In a Stille reaction, an organotin reagent is coupled with the aryl bromide. This method is tolerant of a wide range of functional groups, and the organostannane reagents are often stable to air and moisture.
Sonogashira Coupling : To introduce alkynyl groups, the Sonogashira coupling is employed, which pairs the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This reaction is valuable for constructing rigid, linear extensions to the molecular framework.
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 5-position. This transformation is crucial for synthesizing compounds with diverse amino substituents, which can significantly influence solubility and biological activity.
| Coupling Reaction | Reagent Type | Bond Formed | Introduced Group |
| Suzuki-Miyaura | Organoboron | C-C | Aryl, Heteroaryl, Alkyl |
| Stille | Organotin | C-C | Aryl, Heteroaryl, Alkenyl |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | Amine | C-N | Amino |
Exploration of Modifications at the 2-Hydroxyl Position
The 2-hydroxyl group of the pyridine ring exists in a tautomeric equilibrium with its 2-pyridone form. This duality in structure influences its reactivity, allowing for modifications at either the oxygen or the ring nitrogen atom depending on the reaction conditions.
Alkylation and acylation of the 2-hydroxy/pyridone tautomer lead to the formation of ethers and esters, respectively, which can alter the compound's steric profile and hydrogen-bonding capabilities.
Ethers (O-alkylation) : The formation of ethers typically proceeds via O-alkylation of the 2-pyridone tautomer. Using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride results in the corresponding 2-alkoxy-nicotinic acid ester. This modification removes the acidic proton and can serve as a protecting group or modulate the molecule's lipophilicity.
Esters (O-acylation) : Acylation with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base would yield the 2-acyloxy derivative. This transformation converts the hydroxyl group into an ester, which can function as a prodrug moiety, being susceptible to hydrolysis by esterases in vivo.
Replacing the hydroxyl group with nitrogen-based functionalities introduces new possibilities for hydrogen bonding and salt formation. The conversion typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a chloride (using reagents like POCl₃ or SOCl₂) or a triflate (using triflic anhydride). The resulting activated intermediate can then undergo nucleophilic substitution.
Amines : The activated 2-chloro or 2-triflate derivative can be reacted with various primary or secondary amines, or with ammonia (B1221849) equivalents, to yield 2-amino-nicotinic acid esters. Palladium-catalyzed methods like the Buchwald-Hartwig amination are also highly effective for this transformation.
Other Nitrogenous Groups : Similarly, other nitrogen nucleophiles like azides (leading to tetrazoles after reduction or cycloaddition) or hydrazines can be introduced to create a wider range of analogues.
Variation of the Ester Moiety
The tert-butyl ester is a common protecting group for the carboxylic acid, known for its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. Modifying this group can influence the compound's reactivity and solubility.
The most straightforward method to vary this group is through hydrolysis followed by re-esterification.
Hydrolysis : The tert-butyl ester can be selectively cleaved using strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane, yielding the free 5-bromo-2-hydroxynicotinic acid.
Re-esterification : The resulting carboxylic acid can then be re-esterified with a different alcohol (e.g., methanol, ethanol (B145695), benzyl (B1604629) alcohol) using standard methods such as Fischer esterification (acid catalysis) or by activating the carboxylic acid with coupling agents (e.g., DCC, EDC) followed by reaction with the desired alcohol.
Alternatively, transesterification can sometimes be achieved directly, where the tert-butyl group is exchanged for another alkyl group by heating in the presence of the new alcohol and a suitable catalyst, though this is often less efficient for sterically hindered tert-butyl esters.
| Ester Group | Potential Synthesis Method | Key Properties |
| Methyl/Ethyl Ester | Hydrolysis then Fischer esterification | Less sterically hindered, potentially more reactive |
| Benzyl Ester | Hydrolysis then DCC/DMAP coupling with benzyl alcohol | Can be removed by hydrogenolysis |
| Allyl Ester | Hydrolysis then esterification with allyl alcohol | Removable under mild, palladium-catalyzed conditions |
Substituent Effects on Pyridine Ring Reactivity and Selectivity
The reactivity of the pyridine ring in 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester is significantly influenced by its substituents. The pyridine ring itself is electron-deficient compared to benzene (B151609), due to the electronegative nitrogen atom. quora.com This generally makes it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic aromatic substitution (ANS). uoanbar.edu.iqyoutube.com
Nitrogen Atom: The nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density through an inductive effect. uoanbar.edu.iq Protonation of the nitrogen under acidic conditions further deactivates the ring. uoanbar.edu.iq
Hydroxyl Group (-OH) at C2: The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form, with the pyridone form typically predominating in aqueous solutions. acs.org The hydroxyl/pyridone group is an electron-donating group, which activates the ring towards electrophilic substitution.
tert-Butoxycarbonyl Group (-COOtBu) at C3: This is an electron-withdrawing and deactivating group.
Studies on the bromination of 2-pyridone show that the reaction proceeds at the 3- and 5-positions, indicating the strong activating and directing effect of the pyridone moiety. acs.org
Design and Synthesis of Novel Polycyclic and Fused Pyridine Scaffolds
This compound is a valuable building block for constructing more complex heterocyclic systems, such as fused pyridines. The bromo substituent is particularly useful for cross-coupling reactions, while the other functional groups can be used for ring-forming reactions.
For instance, the bromine atom can participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce new carbon-carbon bonds. The ester and hydroxyl groups can be involved in intramolecular cyclization reactions to form new rings. acs.orgrsc.org For example, after conversion of the ester to an amide, an intramolecular Heck reaction could be envisioned between the bromine at C5 and a suitably placed alkene on the amide nitrogen, leading to a fused ring system.
The synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives often starts from functionalized pyridine precursors. mdpi.comnih.gov Although not directly starting from the title compound, these syntheses illustrate how substituted pyridines are used to build fused heterocyclic systems. For example, a 6-chloropyridinecarbonitrile can be converted to a 6-amino derivative, which then undergoes cyclization with various reagents to form fused pyrimidines. mdpi.comnih.gov Similarly, a 6-hydrazido derivative can be used to construct fused pyrazoles. mdpi.comnih.gov These strategies could be adapted to derivatives of this compound to create novel polycyclic scaffolds.
Table 2: Key Functional Groups and Potential Reactions for Scaffold Synthesis
| Functional Group | Position | Potential Reactions for Cyclization/Fusion |
|---|---|---|
| Bromo | C5 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig couplings |
| Hydroxyl | C2 | O-alkylation followed by intramolecular cyclization |
| tert-Butyl Ester | C3 | Conversion to amide for intramolecular reactions |
Future Directions and Emerging Research Avenues
Development of More Efficient and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both efficient and minimize waste. For 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester, future research will likely focus on moving beyond traditional multi-step procedures which may have a low atom economy. nih.gov
Key areas for development include:
Direct Esterification Processes: Investigating one-pot methods for the direct conversion of pyridine (B92270) dicarboxylic acids to the desired mono-carboxylic acid ester could significantly improve efficiency. google.com
Catalytic Systems: The exploration of novel bifunctional catalysts, such as MoO3/SiO2, could facilitate the esterification of nicotinic acid with tert-butanol (B103910) under milder conditions, reducing energy consumption and by-product formation.
Alternative Starting Materials: Research into synthesizing the target molecule from more readily available and less hazardous starting materials is a crucial aspect of developing more sustainable synthetic pathways.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Challenges |
| Direct Catalytic Esterification | Higher atom economy, fewer steps, potentially milder conditions. | Catalyst development and optimization, substrate specificity. |
| Modified Zincke Reaction | Access to meta-substituted pyridines under mild conditions. acs.org | Requires specific precursors, potential for side reactions. |
| Bönnemann Cyclization Approach | High yield and scalability for the pyridine core. postapplescientific.com | Requires specific starting materials like acetylene (B1199291) and hydrogen cyanide. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry. nih.gov For this compound, the bromine atom and the pyridine core offer multiple sites for further chemical modification.
Future research in this area could involve:
Cross-Coupling Reactions: Employing modern catalytic systems, such as those based on palladium and ruthenium, for Stille and Suzuki cross-coupling reactions at the bromine-substituted position could introduce a wide range of functional groups. nih.govnih.govmdpi.com
C-H Activation: Investigating direct C-H bond functionalization at other positions on the pyridine ring would open up new avenues for creating diverse derivatives without the need for pre-functionalized substrates. nih.gov
Visible-Light Catalysis: The use of visible light-mediated processes could enable novel, site-selective transformations under mild conditions, such as the generation of nitrogen-centered radicals for intramolecular cyclizations. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. organic-chemistry.orgresearchgate.netsci-hub.se The synthesis of this compound and its derivatives is well-suited for this transition.
Emerging research avenues include:
Microreactor Technology: Utilizing packed-bed microreactors with immobilized catalysts could enable safer and more efficient reactions, such as N-oxidation, with shorter reaction times and continuous operation. organic-chemistry.orgresearchgate.net
Automated Synthesis: The integration of automated synthesis platforms, potentially using cartridge-based systems, could accelerate the generation of libraries of derivatives for high-throughput screening in drug discovery. researchgate.netresearchgate.netnih.govyoutube.com This approach allows for rapid optimization of reaction conditions and the synthesis of a diverse range of compounds with minimal manual intervention. nih.gov
Applications in Supramolecular Chemistry and Materials Science
The structural motifs present in this compound, namely the pyridine ring and carboxylic acid ester, make it an interesting candidate for applications in supramolecular chemistry and materials science. postapplescientific.comnbinno.com
Future directions could explore:
Crystal Engineering: The ability of nicotinamide (B372718) and related compounds to form cocrystals with diverse stoichiometries through hydrogen bonding presents opportunities for designing novel solid-state materials with tailored properties. nih.govrsc.org
Polymer and Materials Science: The incorporation of this compound as a monomer or functional additive into polymers could lead to materials with enhanced thermal and chemical stability, or specific optical and electronic properties. nbinno.com The pyridine moiety is a valuable component in the manufacturing of polymers, adhesives, and rubber. postapplescientific.com
High-Energy Materials: Theoretical studies on polynitro-bridged pyridine derivatives suggest their potential as high-energy-density materials, an area where derivatives of the title compound could be investigated. researchgate.net
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for process optimization and the development of novel transformations. acs.org
Future research should focus on:
In Situ Spectroscopy: The use of techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) and electrochemical surface-enhanced Raman spectroscopy (EC-SERS) can provide real-time insights into reaction intermediates and pathways. acs.orgresearchgate.netacs.org
Computational Modeling: Combining experimental data with quantum chemical calculations can help to elucidate complex reaction mechanisms, predict the stability of intermediates, and guide the design of more efficient catalytic systems. nih.gov
Kinetic Studies: Detailed kinetic analysis of key reaction steps will provide quantitative data to inform process scale-up and optimization.
Q & A
Q. What are the standard synthetic protocols for preparing 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via esterification of 5-bromo-2-hydroxy-nicotinic acid with tert-butyl bromide or tert-butyl chloroformate under basic conditions (e.g., using DMAP or pyridine as a catalyst). Solid-phase-supported synthesis methods, as described for analogous tert-butyl esters, involve coupling brominated intermediates with tert-butyl-protected hydroxyl groups under anhydrous conditions . Critical parameters include temperature control (0–25°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and bromine substitution on the pyridine ring.
- IR Spectroscopy : Identification of ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl bands (broad ~3200 cm⁻¹). Cross-referencing with NIST spectral libraries ensures data reliability .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials under inert gas (Ar) at –20°C to prevent degradation. Avoid prolonged exposure to moisture, as tert-butyl esters are prone to hydrolysis. Handling in gloveboxes or Schlenk lines is recommended for air-sensitive reactions. Stability studies suggest <5% decomposition over 6 months under optimal conditions .
Advanced Research Questions
Q. How can coupling efficiency of the tert-butyl ester group be optimized in complex synthetic pathways?
- Methodological Answer : Optimize using Design of Experiments (DoE):
- Factors : Catalyst loading (e.g., DMAP 0.1–5 mol%), solvent polarity (DCM vs. THF), and reaction time.
- Response : Yield quantified via HPLC or ¹H NMR.
Studies on analogous tert-butyl esters show that microwave-assisted synthesis (60°C, 30 min) improves coupling efficiency by 20–30% compared to traditional methods .
Q. What strategies resolve discrepancies in reported spectral data for brominated nicotinic acid derivatives?
- Methodological Answer : Cross-validate using:
- Multi-technique analysis : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
- Reference standards : Compare with NIST-certified data for brominated benzoic acid derivatives (e.g., 5-Bromo-2-chlorobenzoic acid IR spectra) .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and align with experimental data.
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group reduces electrophilicity at the ester carbonyl, necessitating stronger nucleophiles (e.g., Grignard reagents) for substitutions. Kinetic studies on similar esters reveal that steric hindrance slows Suzuki-Miyaura coupling by 2–3 fold; using PdCl₂(dppf) as a catalyst mitigates this effect .
Q. What are the challenges in analyzing hydrolytic degradation products of this compound?
- Methodological Answer : Hydrolysis yields 5-bromo-2-hydroxy-nicotinic acid and tert-butanol. Monitor via:
- LC-MS : To detect degradation products in real-time.
- pH-dependent studies : Hydrolysis accelerates under acidic (pH <3) or basic (pH >10) conditions. Use buffered solutions (pH 7.4) for stability testing in physiological contexts .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Contradictions arise from batch-specific impurities or moisture content. Standardize testing via:
- Gravimetric analysis : Dissolve 10 mg in 1 mL solvent (e.g., DMSO, DMF) under sonication (30 min), filter, and evaporate to measure residual mass.
- Karl Fischer titration : Quantify water content (<0.1% for accurate solubility measurements).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
